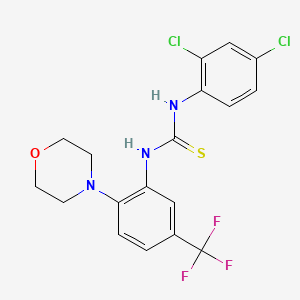

1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is a synthetic organic compound characterized by the presence of dichlorophenyl, morpholinyl, and trifluoromethylphenyl groups attached to a thiourea backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea typically involves the following steps:

-

Formation of the Intermediate: : The synthesis begins with the preparation of an intermediate compound, often involving the reaction of 2,4-dichloroaniline with 2-morpholin-4-yl-5-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity.

-

Thiourea Formation: : The intermediate is then reacted with thiourea in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is typically conducted at elevated temperatures (50-70°C) to facilitate the formation of the desired thiourea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is common. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated aromatic ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Ammonia in ethanol at reflux temperature.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted thioureas.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Thiourea derivatives have shown promise in anticancer research. For instance, studies have indicated that compounds similar to 1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea can exhibit selective cytotoxicity against various cancer cell lines. A notable study demonstrated that certain thiourea derivatives could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Anticonvulsant Properties

Research has also highlighted the anticonvulsant properties of thiourea derivatives. In a study involving picrotoxin-induced convulsion models, compounds with structural similarities to this compound were evaluated for their effectiveness. Results indicated significant anticonvulsant activity, making these compounds candidates for further development in neurological therapies .

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Research indicates that thiourea derivatives can exhibit insecticidal and acaricidal properties. For example, a study reported that certain thiourea-based compounds demonstrated effective control over agricultural pests, showcasing their utility in crop protection .

Materials Science Applications

Coordination Chemistry

Thioureas are also explored for their coordination chemistry with metals. The ability of thiourea derivatives to form complexes with transition metals opens avenues for applications in catalysis and material synthesis. This property is particularly useful in developing new materials with tailored electronic and optical properties .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 23.30 | Apoptosis Induction |

| Compound B | U251 (Glioblastoma) | 10.50 | Cell Cycle Arrest |

| Compound C | WM793 (Melanoma) | 15.00 | DNA Damage |

Table 2: Pesticidal Efficacy of Thiourea Derivatives

| Compound Name | Target Pest | Efficacy (%) | Application Method |

|---|---|---|---|

| Compound D | Aphids | 85 | Foliar Spray |

| Compound E | Spider Mites | 90 | Soil Drench |

| Compound F | Whiteflies | 75 | Granular Application |

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in its anti-cancer and herbicidal applications.

Signal Transduction Pathways: It can interfere with cellular signaling pathways, leading to altered cell behavior and function.

Comparación Con Compuestos Similares

Similar Compounds

1-(2,4-Dichlorophenyl)-3-(2-pyridin-4-YL-5-(trifluoromethyl)phenyl)thiourea: Similar structure but with a pyridine ring instead of a morpholine ring.

1-(2,4-Dichlorophenyl)-3-(2-piperidin-4-YL-5-(trifluoromethyl)phenyl)thiourea: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is unique due to the presence of the morpholine ring, which imparts specific steric and electronic properties that can enhance its biological activity and stability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Activity

Recent studies have demonstrated that thiourea derivatives, including the compound , possess significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways. This inhibition leads to reduced proliferation of cancer cells.

- Case Studies : In vitro tests on various cancer cell lines revealed IC50 values ranging from 3 to 14 µM, indicating potent cytotoxic effects against pancreatic, prostate, and breast cancer cells .

Antimicrobial Activity

The compound also exhibits broad-spectrum antimicrobial activity:

- Antibacterial Properties : It has been found effective against several pathogenic bacteria. Studies indicate that thiourea derivatives can disrupt bacterial cell walls and inhibit essential metabolic processes .

- Antifungal Activity : The compound showed promising antifungal effects against strains such as Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .

Anti-inflammatory Effects

The anti-inflammatory potential of thiourea derivatives has been explored in various models:

- Mechanism : The compound reduces the expression of pro-inflammatory cytokines and inhibits NF-κB signaling pathways, which are crucial in inflammatory responses .

- Research Findings : In vivo studies demonstrated a significant reduction in inflammation markers in animal models treated with the compound compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substituents | Enhance lipophilicity and improve binding affinity to biological targets. |

| Morpholine Ring | Contributes to solubility and interaction with cellular membranes. |

| Trifluoromethyl Group | Increases electron-withdrawing capacity, enhancing biological activity against pathogens. |

Research Findings

Several studies have focused on the synthesis and biological evaluation of thiourea derivatives:

- Synthesis Techniques : Various synthetic routes have been developed for producing this compound efficiently while maintaining high yields .

- Biological Evaluations : Comprehensive evaluations have included cytotoxicity assays against multiple cancer cell lines and antimicrobial susceptibility testing against clinically relevant pathogens.

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2F3N3OS/c19-12-2-3-14(13(20)10-12)24-17(28)25-15-9-11(18(21,22)23)1-4-16(15)26-5-7-27-8-6-26/h1-4,9-10H,5-8H2,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNUZVJADBYYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.